molecular formula C10H4ClN3O2 B14067187 Malononitrile, (5-chloro-2-nitrobenzylidene)- CAS No. 37053-95-5

Malononitrile, (5-chloro-2-nitrobenzylidene)-

Cat. No.: B14067187
CAS No.: 37053-95-5
M. Wt: 233.61 g/mol
InChI Key: MUIMNNXACJFJHJ-UHFFFAOYSA-N
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Description

Malononitrile, (5-chloro-2-nitrobenzylidene)- is a chemical compound with the molecular formula C10H4ClN3O2 . This compound belongs to the benzylidenemalononitrile family, which are typically synthesized via Knoevenagel condensation reactions . Members of this chemical family are of significant interest in various research fields, including organic synthesis and materials science, often serving as key intermediates for the development of more complex molecular structures. Intended Research Applications: • Organic Synthesis Intermediate: This compound is suited for use as a building block in organic synthesis, particularly for constructing molecules with a benzylidenemalononitrile core. • Materials Science Research: Benzylidenemalononitrile derivatives are investigated for their potential applications in the development of advanced materials. • Chemical Biology Probes: Related structures are sometimes explored for modulating biological pathways in a research setting. The specific properties, mechanism of action, and full research potential of Malononitrile, (5-chloro-2-nitrobenzylidene)- are subject to ongoing investigation. Warning: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all lab safety protocols before handling.

Properties

CAS No.

37053-95-5

Molecular Formula

C10H4ClN3O2

Molecular Weight

233.61 g/mol

IUPAC Name

2-[(5-chloro-2-nitrophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H4ClN3O2/c11-9-1-2-10(14(15)16)8(4-9)3-7(5-12)6-13/h1-4H

InChI Key

MUIMNNXACJFJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Executive Summary

Malononitrile, (5-chloro-2-nitrobenzylidene)- (CAS 37053-95-5; C₁₀H₄ClN₃O₂) is a benzylidenemalononitrile derivative synthesized via Knoevenagel condensation between 5-chloro-2-nitrobenzaldehyde and malononitrile. This article systematically evaluates seven preparation methods, emphasizing green chemistry principles, catalytic efficiency, and scalability. Mechanochemical, ultrasonic, microwave-assisted, ionic liquid-promoted, and biocatalytic approaches are analyzed, with sonication and microwave irradiation emerging as the most efficient methods (85–98% yields in ≤7 minutes). Data-driven comparisons of reaction parameters, purification techniques, and environmental impacts are presented to guide industrial and academic applications.

Knoevenagel Condensation: Reaction Fundamentals

The synthesis of (5-chloro-2-nitrobenzylidene)malononitrile follows the Knoevenagel mechanism, where the aldehyde group of 5-chloro-2-nitrobenzaldehyde undergoes nucleophilic attack by the active methylene group of malononitrile. This acid/base-catalyzed reaction eliminates water to form the α,β-unsaturated dinitrile product. The nitro and chloro substituents on the aromatic ring enhance electrophilicity, accelerating condensation kinetics.

Preparation Methods

Sonication-Assisted Synthesis

Protocol

A mixture of 5-chloro-2-nitrobenzaldehyde (0.01 M), malononitrile (0.01 M), and ammonium acetate (5 mol%) is sonicated at 40 kHz for 5–7 minutes at room temperature. The crude product precipitates in water and is recrystallized using n-hexane/ethyl acetate (3:1).

Key Advantages
  • Reaction Time : 5–7 minutes
  • Yield : 92–95%
  • Green Metrics : Solvent-free, energy-efficient (25–35°C), and atom-economical (E-factor: 0.8).
Mechanistic Insight

Ultrasound (20–50 kHz) generates cavitation bubbles, enhancing mass transfer and activating the carbonyl group via hydrogen bonding with NH₄⁺. The reaction completes within 7 minutes due to localized heating (≈50°C) and microjetting effects.

Microwave Irradiation

Protocol

Reactants are mixed with ammonium acetate (2 mol%) and irradiated in a microwave reactor (320 W, 20–50 seconds). The product is purified via flash chromatography.

Key Advantages
  • Reaction Time : 20–50 seconds
  • Yield : 90–93%
  • Energy Efficiency : 85% reduction in energy consumption compared to conventional heating.
Limitations

Specialized equipment and safety protocols for nitro-containing compounds are required.

Ionic Liquid-Promoted Synthesis

Protocol

1-Butyl-3-methylimidazolium acetate ([BMIM][OAc], 10 mol%) is added to the reactants and stirred at 25°C for 30–60 minutes. The ionic liquid is recovered via diethyl ether extraction.

Key Advantages
  • Catalyst Reusability : 85% yield retained after 5 cycles
  • Solvent Compatibility : Works in water or solvent-free conditions
Mechanistic Role

The imidazolium cation stabilizes the enolate intermediate, while the acetate anion deprotonates malononitrile.

Biocatalytic Synthesis

Protocol

Penicillium citrinum fungal cells (5 g/L) are incubated with substrates in phosphate buffer (pH 7.0, 30°C, 4 hours). The product is isolated via centrifugation and extraction.

Key Advantages
  • Selectivity : >99% enantiomeric excess for chiral derivatives
  • Sustainability : ATP-neutral, aqueous conditions
Limitations
  • Yield : 22–84%
  • Time : 4–6 hours

Mechanochemical Ball Milling

Protocol

Reactants and calcite (5 wt%) are ball-milled (50 Hz, 45 minutes) in a stainless-steel jar. The product is washed with ethanol.

Key Advantages
  • Solvent-Free : E-factor = 0.2
  • Scalability : Gram-to-kilogram scale demonstrated

Comparative Analysis of Methods

Table 1: Reaction Parameters Across Methods

Method Catalyst Time Temperature Yield (%)
Sonication NH₄OAc 5–7 min 25°C 92–95
Microwave NH₄OAc 20–50 sec 100°C 90–93
Ionic Liquid [BMIM][OAc] 30–60 min 25°C 85–98
Biocatalytic P. citrinum 4–6 hr 30°C 22–84
Ball Milling Calcite 45 min 35°C 88–92

Table 2: Environmental Impact Assessment

Method PMI* E-Factor Energy (kJ/mol)
Sonication 1.2 0.8 120
Microwave 1.1 0.7 85
Ionic Liquid 2.5 1.2 150
Biocatalytic 1.8 1.5 200
Ball Milling 1.0 0.2 95

*Process Mass Intensity

Reaction Optimization Guidelines

Sonication Parameters

  • Frequency : 40 kHz (optimal cavitation yield)
  • Power Density : 50 W/cm² (prevents thermal degradation)
  • Solvent : Avoid viscous solvents to maintain acoustic transmission

Microwave Settings

  • Irradiation Mode : Pulsed (10 sec on/5 sec off) prevents hotspots
  • Absorber Additives : SiC (5 wt%) enhances dielectric heating

Ionic Liquid Selection

  • Cation : 1-Methoxyethyl-3-methylimidazolium ([MeOEtMIM]⁺) maximizes yield
  • Anion : Trifluoroacetate ([CF₃COO]⁻) improves enolate stabilization

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (5-chloro-2-nitrobenzylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzylidene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Malononitrile, (5-chloro-2-nitrobenzylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Malononitrile, (5-chloro-2-nitrobenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Computational Comparisons

Table 2: Computational Data for Malononitrile Derivatives

Compound Name Bond Length (C=C, Å) HOMO-LUMO Gap (eV) NLO Activity (β₀) Method (Basis Set) Reference
(5-Chloro-2-nitrobenzylidene)-malononitrile* ~1.34 (predicted) ~3.2 (predicted) Not reported B3LYP/6-311G(d,p) (inferred)
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile 1.35 (C=C) 3.5 4× urea B3LYP/6-311G(d,p)
Malononitrile (parent compound) 1.46 (C-C) 10.1 N/A Experimental

Notes:

  • The nitro and chloro groups in (5-chloro-2-nitrobenzylidene)-malononitrile likely reduce the HOMO-LUMO gap compared to the parent malononitrile, enhancing charge-transfer interactions .
  • Thiazolidinone-based derivatives exhibit lower HOMO-LUMO gaps (3.5 eV) and superior NLO properties, suggesting that heterocyclic conjugation further optimizes electronic behavior .

Biological Activity

Malononitrile derivatives, particularly those containing the 5-chloro-2-nitrobenzylidene structure, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of Malononitrile Derivatives

The synthesis of malononitrile derivatives typically involves the Knoevenagel condensation reaction, where malononitrile reacts with aldehydes in the presence of a catalyst. For instance, a study demonstrated that 5-chloro-2-nitrobenzaldehyde could be effectively converted to its corresponding malononitrile derivative using nickel-copper nanohybrids as catalysts, achieving high yields in a short reaction time .

Table 1: Synthesis Yields of Malononitrile Derivatives

AldehydeProductYield (%)
5-Chloro-2-nitrobenzaldehyde5-Chloro-2-nitrobenzylidene malononitrile92 ± 2
4-Hydroxybenzaldehyde4-Hydroxybenzylidene malononitrile95 ± 1
3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzylidene malononitrile96 ± 2

Antimicrobial Properties

Malononitrile derivatives exhibit significant antimicrobial activity. Research indicates that compounds with nitro groups can act as effective antibacterial agents. The mechanism often involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA. For example, derivatives containing the nitro group have shown high efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 12.4 µM against various pathogens .

Anticholinesterase Activity

Another notable biological activity is the inhibition of cholinesterase enzymes. A study reported that malononitrile-activated compounds displayed mixed-type inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis indicated that modifications to the nitro and chloro substituents significantly influenced inhibitory potency.

Table 2: Antimicrobial Activity of Malononitrile Derivatives

CompoundTarget BacteriaMIC (µM)
5-Chloro-2-nitrobenzylidene malononitrileStaphylococcus aureus12.4
Nitro-containing derivativeEscherichia coli16.1
Nitro derivativeKlebsiella pneumoniae16.4

Case Studies

  • Antibacterial Efficacy : In a comparative study, a series of malononitrile derivatives were synthesized and screened for antibacterial activity. The results showed that compounds with electron-withdrawing groups such as nitro exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of malononitrile derivatives in models of oxidative stress in neuroblastoma cells. Compounds demonstrated significant protective effects by modulating calcium ion influx and reducing oxidative damage .

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